Product packaging for 6-Aminohexane-1-thiol hydrochloride(Cat. No.:CAS No. 31098-40-5)

6-Aminohexane-1-thiol hydrochloride

Cat. No.: B1289216
CAS No.: 31098-40-5
M. Wt: 169.72 g/mol
InChI Key: BFCMUBZJTPADOD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Aminoalkanethiols in Scientific Disciplines

The scientific journey of aminoalkanethiols is intrinsically linked to the broader exploration of organic sulfur compounds and bifunctional molecules. Early investigations into thiols, historically known as mercaptans, focused on their distinct odor and reactivity, particularly their affinity for heavy metals. The presence of both an amino group, a fundamental component of amino acids, and a thiol group within the same molecule opened new avenues for research.

One of the pivotal developments in this area was the synthesis of amino-alkanethiols from corresponding amino-alcohols. rsc.org This synthetic route involves the esterification of the amino-alcohol with sulfuric acid to produce aminoalkyl sulphates, followed by cyclization with carbon disulfide and alkali to form thiazolidinethiones, which are then hydrolyzed to yield the desired amino-alkanethiol. rsc.org

The exploration of amino acids and thiols also plays a role in theories about the origin of life, where thiol-rich peptides are hypothesized to have been involved in the formation of structurally diverse molecules on early Earth. This prebiotic chemistry perspective underscores the fundamental importance of the functional groups present in aminoalkanethiols.

Significance of Bifunctional Molecular Architectures in Chemical Synthesis and Materials Science

Bifunctional molecules, compounds containing two distinct reactive functional groups, are of immense importance in chemical synthesis and materials science. This dual functionality allows for stepwise or orthogonal reactions, enabling the precise construction of complex molecular architectures and materials with specific properties.

In chemical synthesis, bifunctional reagents are instrumental in cross-linking proteins and other macromolecules. For instance, reagents designed to link cysteine (containing a thiol group) and lysine (B10760008) (containing an amino group) residues in proteins have been developed to probe protein structure and function. nih.gov

The true significance of bifunctional architectures like 6-aminohexane-1-thiol (B3055838) hydrochloride became particularly evident with the advent of self-assembled monolayers (SAMs). The thiol group exhibits a strong affinity for gold and other noble metal surfaces, forming a stable, covalent bond. This allows for the creation of a densely packed, organized monolayer on the substrate. The terminal amino group is then exposed, providing a reactive site for the subsequent attachment of other molecules, such as proteins, DNA, or nanoparticles. This "two-headed" approach is fundamental to the bottom-up fabrication of functional surfaces and nanomaterials.

The ability to control the surface properties of materials is crucial for a vast array of applications, from preventing non-specific protein adsorption in biomedical devices to fabricating the intricate circuitry of molecular electronics. wpmucdn.comchemicalbook.com

Current State of Research on 6-Aminohexane-1-thiol Hydrochloride

Current research on this compound is vibrant and expanding, primarily focusing on its application in nanotechnology, biosensors, and surface engineering. Its ability to form well-ordered SAMs is a cornerstone of these research efforts. chemicalbook.comchemicalbook.com

A significant area of investigation is its use in the surface modification of gold nanoparticles and surfaces to create biocompatible and bioactive interfaces. chemicalbook.comchemicalbook.com For example, surfaces functionalized with this compound have been used to develop cell-adhesive surfaces for tissue engineering applications. chemicalbook.com The terminal amine group can be used to immobilize biomolecules with high affinity, a property that is exploited in the development of highly sensitive and specific biosensors. cymitquimica.com

In the realm of molecular electronics, this compound serves as a molecular linker. chemicalbook.comchemicalbook.com It can connect quantum dots to other components, facilitating the study of charge transport at the molecular level. chemicalbook.com The ability to create well-defined molecular junctions is a critical step toward the realization of molecular-scale electronic devices.

Below is a table summarizing the key physicochemical properties of this compound:

PropertyValue
CAS Number 31098-40-5
Molecular Formula C₆H₁₆ClNS
Molecular Weight 169.72 g/mol
Melting Point 125-130 °C chemicalbook.comsigmaaldrich.com
Appearance Off-white to light yellow solid chemicalbook.com
Storage Temperature 2-8 °C chemicalbook.comsigmaaldrich.com

Scope and Objectives of Research on this compound

The scope of research on this compound is broad, driven by the need for advanced materials and devices with precisely controlled surface properties. The primary objectives of this research can be summarized as follows:

Development of Advanced Biosensors: A key objective is to utilize the unique properties of this compound to create more sensitive, selective, and robust biosensors for a variety of analytes, including proteins, nucleic acids, and small molecules. cymitquimica.com This includes applications in medical diagnostics, environmental monitoring, and food safety.

Fabrication of Novel Nanomaterials: Researchers aim to employ this molecule as a fundamental building block for the bottom-up fabrication of novel nanomaterials with tailored optical, electronic, and biological properties. This includes the functionalization of nanoparticles for targeted drug delivery and the creation of new composite materials. researchgate.netresearchgate.net

Advancements in Molecular Electronics: A forward-looking objective is to harness this compound in the construction of molecular-scale electronic components. chemicalbook.com By understanding and controlling electron transport through single molecules and SAMs, scientists hope to develop the next generation of electronic devices.

Fundamental Studies of Interfacial Phenomena: Research on this compound also contributes to a more fundamental understanding of self-assembly processes, surface chemistry, and the interactions between biological molecules and synthetic surfaces. wpmucdn.com These fundamental insights are crucial for the rational design of future materials and technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16ClNS B1289216 6-Aminohexane-1-thiol hydrochloride CAS No. 31098-40-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminohexane-1-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NS.ClH/c7-5-3-1-2-4-6-8;/h8H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCMUBZJTPADOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCS)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624192
Record name 6-Aminohexane-1-thiol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31098-40-5
Record name 6-Aminohexane-1-thiol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-1-HEXANETHIOL HYDROCHLORIDE
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Synthetic Methodologies and Advanced Chemical Transformations of 6 Aminohexane 1 Thiol Hydrochloride

Synthetic Pathways for 6-Aminohexane-1-thiol (B3055838) Hydrochloride and Related Aminoalkanethiols

The creation of aminoalkanethiols involves specific strategies for incorporating both nitrogen and sulfur functionalities into a single molecule. These methods often require protecting group chemistry and carefully controlled reaction conditions to prevent unwanted side reactions.

The introduction of thiol and amine groups onto an alkane backbone is fundamental to the synthesis of compounds like 6-aminohexane-1-thiol. Thiols are the sulfur analogs of alcohols and are also referred to as mercaptans. pressbooks.pubwikipedia.org The thiol group (-SH) can be introduced using various nucleophilic sulfur reagents. A common method involves an SN2 reaction where a leaving group on an alkyl halide is displaced by a sulfur nucleophile, such as the hydrosulfide (B80085) anion (SH⁻). youtube.com

The introduction of an amine group can be achieved through several established organic synthesis reactions. These include the reaction of an alkyl halide with ammonia, although this can lead to multiple alkylations. For more controlled synthesis, methods like the Gabriel synthesis or the reduction of nitriles and azides are often employed. Both thiol and amine groups are nucleophilic, but thiols are generally more nucleophilic than alcohols, while amines are more nucleophilic and basic than alcohols. msu.edu The presence of both groups necessitates strategic planning to ensure the desired reactivity and to avoid intramolecular reactions.

One synthetic route to 6-aminohexane-1-thiol hydrochloride involves a two-step process starting from 1-hexanethiol (B106883). The initial step involves reacting 1-hexanethiol with hydrochloric acid to form 1-hexanethiol hydrochloride. This conversion makes the thiol a more reactive intermediate for the subsequent step. The second step is an amination reaction where the 1-hexanethiol hydrochloride is treated with ammonia. This process introduces the amino group, leading to the formation of 6-aminohexane-1-thiol, which is then isolated as its hydrochloride salt. The reaction conditions, including temperature and duration, are optimized to maximize the yield and purity of the final product.

Alternative synthetic strategies often utilize different starting materials to build the 6-aminohexane-1-thiol backbone. A notable route begins with 6-aminohexanol as the precursor. In this method, the hydroxyl group of 6-aminohexanol is converted into a thiol group. This can be accomplished through a Mitsunobu reaction, which uses thiourea (B124793) as the sulfur source. The resulting intermediate is then treated with hydrochloric acid to yield the final this compound salt.

For related aminoalkanethiols, other precursors are also employed. For instance, in the synthesis of varietal thiols found in nature, C6 compounds like (E)-2-hexenal or (E)-2-hexen-1-ol can serve as precursors. researchgate.net These compounds can be metabolized by yeast, which can introduce a sulfhydryl group. researchgate.net

Precursor Key Reaction Product
6-AminohexanolMitsunobu reaction with thiourea, followed by acid treatment. This compound
1-HexanethiolReaction with HCl, followed by amination with ammonia. This compound
(E)-2-HexenalBiochemical conversion (e.g., by yeast). researchgate.netRelated Mercaptohexanols

Purification and Isolation Techniques in the Synthesis of this compound

Following chemical synthesis, the isolation and purification of the target compound are essential to remove unreacted starting materials, reagents, and by-products. For this compound, standard laboratory techniques such as chromatography and recrystallization are employed to achieve high purity.

Silica gel chromatography is a widely used technique for the purification of organic compounds. This method separates components of a mixture based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent). Due to the polar nature of both the amine and thiol functional groups, this compound can be effectively separated from less polar impurities using this technique. The progress of the separation can be monitored using thin-layer chromatography (TLC), often with a visualizing agent like ninhydrin (B49086) to detect the amine-containing product.

Recrystallization is a powerful purification technique for crystalline solids. The principle involves dissolving the impure compound in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. For this compound, recrystallization from solvent mixtures such as ethanol (B145695) and water has been shown to be an effective method for obtaining the product in high purity.

Chemical Reactivity and Derivatization of this compound

This compound is a bifunctional molecule possessing both a terminal thiol (-SH) and a primary amine (-NH2) group, separated by a six-carbon aliphatic chain. This unique structure allows for a diverse range of chemical transformations, making it a valuable building block in materials science, nanotechnology, and bioconjugation. The reactivity of this compound can be selectively directed towards either the thiol or the amine functionality, enabling the synthesis of complex and tailored molecular architectures. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Thiol Group Transformations

The thiol group is a versatile functional group known for its nucleophilicity and its ability to participate in various coupling reactions.

The thiol group of 6-aminohexane-1-thiol is susceptible to oxidation, a reaction that typically leads to the formation of a disulfide bond (-S-S-). This transformation involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms. libretexts.org This reaction is a key process in forming self-assembled monolayers and in the covalent aggregation of proteins. nih.gov The oxidation can be initiated by various oxidizing agents or even atmospheric oxygen. nih.govyoutube.com

The general reaction can be represented as:

2 HS-(CH₂)₆-NH₃⁺Cl⁻ → ⁺H₃N-(CH₂)₆-S-S-(CH₂)₆-NH₃⁺ + 2H⁺ + 2e⁻ + 2Cl⁻

This disulfide formation is a reversible process; the disulfide bond can be cleaved back to the corresponding thiols using reducing agents. youtube.com This redox interconversion is crucial in various biological systems and is utilized in applications like drug delivery and protein folding studies. libretexts.org

Table 1: Oxidation of Thiols to Disulfides

Reactant Oxidizing Agent Product Key Observation
2 x Thiophenol Bobbitt's Salt Diphenyl disulfide Chemoselective oxidation with good to excellent yields (71-99%). odu.edu
2 x Ethanethiol NAD⁺ Diethyl disulfide Biological oxidizing agent removes hydrogen atoms. libretexts.org
2 x Cysteine O₂ (air) Cystine (Disulfide-linked dimer) Forms disulfide linkages important in protein structure. libretexts.org

The soft nature of the sulfur atom in the thiol group imparts a strong affinity for soft metals like gold (Au) and silver (Ag). This interaction is the foundation for the formation of self-assembled monolayers (SAMs) on metal surfaces. When a gold or silver substrate is exposed to a solution of this compound, the thiol group chemisorbs onto the metal surface, forming a strong metal-sulfur bond. interchim.fr

This process results in a densely packed, organized molecular layer where the alkyl chains are oriented away from the surface, and the terminal amine groups are exposed to the surrounding environment. dojindo.com These exposed amine groups can then be further functionalized, making 6-aminohexane-1-thiol a critical linker molecule for attaching biomolecules, sensors, or other functional moieties to metal surfaces. chemicalbook.comamerigoscientific.com This has significant applications in the development of biosensors, electronic devices, and biocompatible coatings. chemicalbook.com

The interaction with silver nanoparticles is also of great interest. Thiols can interact with silver nanoparticles to form a shell of silver(I) thiolate complexes on the nanoparticle surface. eurekalert.orgresearchgate.net This interaction can modify the properties of the silver nanoparticles and is crucial for their application in biological systems. eurekalert.org

Table 2: Metal Coordination of this compound

Metal Substrate Application Key Feature of Interaction
Gold (Au) Self-Assembled Monolayers (SAMs), Biosensors Strong chemisorption of the thiol group to the gold surface, forming a stable Au-S bond. interchim.fr
Silver (Ag) Nanoparticle functionalization, Antibacterial agents Formation of silver(I) thiolate complexes on the nanoparticle surface. eurekalert.orgresearchgate.net
Quantum Dots (QDs) Molecular electronics Acts as a linker to form amine linkages with other molecules. chemicalbook.com

The thiol-Michael addition, a type of conjugate addition, is a highly efficient and versatile reaction for carbon-sulfur bond formation. researchgate.net This reaction involves the nucleophilic addition of a thiol to an electron-deficient alkene, such as a maleimide (B117702) or an acrylate. mdpi.comscience.gov The reaction proceeds under mild conditions and often does not require a catalyst, although bases or nucleophiles can be used to accelerate the process. usm.edunih.gov

For 6-aminohexane-1-thiol, this reaction provides a powerful tool for bioconjugation and polymer synthesis. For instance, it can be used to attach the thiol to proteins or peptides that have been modified to contain a Michael acceptor. The high specificity and efficiency of the thiol-Michael addition make it a "click chemistry" reaction, valued for its reliability and high yields. mdpi.comrsc.org

Thiol-ene and thiol-yne reactions are powerful photochemical or radical-initiated coupling methods used extensively in polymer and materials science. wikipedia.orgresearchgate.net The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an ene), while the thiol-yne reaction involves the addition of a thiol to a carbon-carbon triple bond (an yne). wikipedia.orgunileoben.ac.at

These reactions are characterized by their high efficiency, rapid rates, and insensitivity to many common functional groups and solvents, qualifying them as "click" reactions. wikipedia.orgyoutube.com In the context of 6-aminohexane-1-thiol, these reactions allow for the grafting of the aminothiol (B82208) onto polymer backbones containing alkene or alkyne functionalities. chemshuttle.com This is a versatile method for modifying the surface properties of materials, for example, by introducing amine groups that can alter hydrophilicity or provide sites for further chemical modification. bohrium.comnih.gov The thiol-yne reaction is particularly noteworthy as it can result in the addition of two thiol molecules, leading to cross-linked structures. unileoben.ac.at

Table 3: Thiol-Ene and Thiol-Yne Chemistry Applications

Reaction Type Reactants Application Key Advantage
Thiol-Ene 6-Aminohexane-1-thiol + Alkene-functionalized polymer Surface modification, Polymer functionalization High efficiency and rapid reaction under mild conditions. wikipedia.orgresearchgate.net
Thiol-Yne 6-Aminohexane-1-thiol + Alkyne-functionalized surface Surface patterning, Biomolecule immobilization Can lead to double addition for cross-linking. unileoben.ac.atresearchgate.net

Thiols can be chlorinated to form sulfenyl chlorides (RSCl) using chlorinating agents such as N-chlorosuccinimide (NCS). acs.org This reaction proceeds through a complex mechanism that can be influenced by the presence of acid and water. acs.orged.ac.uk The initial reaction between the thiol and NCS can form a disulfide, which is then further chlorinated to the sulfenyl chloride. ed.ac.uk

The resulting sulfenyl chloride is a reactive intermediate that can participate in various subsequent reactions. This transformation opens up another avenue for the derivatization of 6-aminohexane-1-thiol, although it is a less common modification compared to the other reactions discussed. Caution is advised as thiol chlorination reactions can be exothermic. acs.org

Amine Group Reactivity

The primary amine group in this compound serves as a key reactive handle for a variety of chemical transformations. Its nucleophilic nature allows it to participate in reactions that form stable covalent bonds, enabling the attachment of this linker to other molecules or surfaces.

The amine group of 6-aminohexane-1-thiol readily engages in nucleophilic substitution reactions. This reactivity is fundamental to its application in surface modification and bioconjugation. For instance, it can react with electrophilic partners to form new carbon-nitrogen bonds, a process that is central to many synthetic strategies.

A prime example of this is the reaction with alkyl halides or other activated electrophiles. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, displacing a leaving group and forming a secondary amine. The efficiency of this reaction is influenced by factors such as the nature of the electrophile, the solvent, and the reaction temperature.

Reactant 1Reactant 2Product TypeSignificance
6-Aminohexane-1-thiolAlkyl HalideSecondary AmineFormation of a stable C-N bond, crucial for linking to other molecules.
6-Aminohexane-1-thiolEpoxideβ-Amino AlcoholRing-opening reaction leading to the introduction of a hydroxyl group.

Condensation reactions, particularly the formation of amides, represent one of the most important transformations of the amine group in 6-aminohexane-1-thiol. Amide bonds are exceptionally stable and are prevalent in biological systems, making this reaction highly valuable for creating robust bioconjugates and functional materials.

The reaction typically involves the coupling of the amine with a carboxylic acid, often activated in situ to facilitate the reaction. Common activating agents include carbodiimides, which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate that is readily attacked by the amine. The direct condensation of carboxylic acids and amines can also be achieved under thermal conditions, though this often requires high temperatures. nih.govdur.ac.uk The formation of amides from thiol esters and amines is another relevant pathway, particularly in enzymatic reactions. nih.gov

Research has shown that the formation of amides can be catalyzed under various conditions, including the use of enzymes like lipases, which can offer high selectivity and efficiency. diva-portal.org The resulting amide linkage is a key structural motif in a vast array of chemical and biological structures.

Reactant 1Reactant 2Activating Agent/CatalystProductKey Feature
6-Aminohexane-1-thiolCarboxylic AcidCarbodiimide (e.g., DCC, EDC)AmideStable amide bond formation.
6-Aminohexane-1-thiolCarboxylic AcidHeatAmideDirect condensation, often requiring harsh conditions. nih.gov
6-Aminohexane-1-thiolThiol EsterTransamidating EnzymeAmideBiocatalytic and highly specific. nih.gov

The amine group of 6-aminohexane-1-thiol is a popular target for bioconjugation, the process of linking molecules to biological macromolecules such as proteins or nucleic acids. rsc.org This is often achieved by reacting the amine with N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, forming stable amide bonds under mild conditions.

This strategy is widely employed to attach labels, such as fluorescent dyes or biotin, to biological molecules. Furthermore, the amine functionality can be used to immobilize biomolecules onto surfaces functionalized with 6-aminohexane-1-thiol. The thiol end of the molecule can form a self-assembled monolayer on a gold surface, leaving the amine group exposed for subsequent reaction with a biomolecule of interest. dojindo.com This approach is fundamental in the development of biosensors and other bioelectronic devices. chemicalbook.com

Bioconjugation ReagentTarget MoleculeResulting LinkageApplication
NHS-ester activated dye6-Aminohexane-1-thiolAmideFluorescent labeling
Maleimide-activated proteinThiol group of 6-aminohexane-1-thiolThioetherProtein immobilization
Aldehyde-containing biomoleculeAmine group of 6-aminohexane-1-thiolImine (reducible to a stable amine)Biosensor development

Self Assembled Monolayers Sams of 6 Aminohexane 1 Thiol Hydrochloride

Fundamental Principles of SAM Formation on Substrates

The spontaneous organization of molecules into ordered, single-layered structures on a solid substrate is a hallmark of self-assembled monolayers. This process is primarily driven by the strong chemical affinity between a specific part of the molecule, the headgroup, and the substrate material.

Adsorption Mechanisms of Thiol-Terminated Compounds on Noble Metals (e.g., Gold)

The formation of SAMs by thiol-terminated compounds on noble metals like gold is a well-established phenomenon initiated by a strong, specific chemical interaction. interchim.fr The process begins with the chemisorption of the thiol's sulfur atom onto the gold surface, resulting in the formation of a gold-thiolate bond (S-Au). eag.com This initial adsorption is a rapid process. rsc.org

For alkanethiols, the self-assembly process on gold surfaces is understood to occur in a two-step kinetic model. rsc.org The first step involves the fast adsorption of thiol molecules onto the surface. rsc.org This is followed by a slower second step, where the adsorbed molecules rearrange and organize into a densely packed, ordered monolayer. rsc.org This ordering is driven by van der Waals interactions between the adjacent alkyl chains. dojindo.com The stability of the resulting SAM is influenced by the length of the alkyl chain, with longer chains leading to more stable monolayers due to increased van der Waals forces. dojindo.com

The adsorption kinetics can be influenced by various factors, including the concentration of the thiol solution and the immersion time of the substrate. researchgate.net Studies on dodecanethiol adsorption on gold nanocrystals have shown a rapid initial coverage followed by a much slower increase to a limiting value. rsc.org

Role of the Amine Group in Surface Functionalization and Subsequent Interactions

The terminal amine group (-NH2) of 6-Aminohexane-1-thiol (B3055838) hydrochloride plays a pivotal role in defining the surface properties and subsequent functionality of the SAM. dojindo.com Once the monolayer is formed, the amine groups are exposed at the surface, creating a chemically reactive interface. dojindo.comcd-bioparticles.net

These primary amine groups can be readily modified with a variety of molecules, including proteins and other biomaterials, through well-established amine-reactive chemistry. dojindo.com This capability makes amino-terminated SAMs essential for applications in biosensing, where specific enzymes or antibodies are immobilized on the surface. uba.ar The amine group can also influence the electrochemical properties of the surface. For instance, the protonation state of the amine group (NH2 vs. NH3+) is dependent on the pH of the surrounding environment, which in turn affects the surface charge and its interactions with charged species in solution. uba.ar

Furthermore, the amine group can participate in hydrogen bonding, which can influence the packing and stability of the SAM. mdpi.com The presence of these functional groups allows for the tailoring of surface properties such as wettability and charge density, which are critical in controlling interactions with biological and chemical systems. uba.arnih.gov

Characterization of 6-Aminohexane-1-thiol Hydrochloride SAMs

A suite of analytical techniques is employed to thoroughly characterize the formation, structure, and properties of this compound SAMs. These methods provide insights into the chemical composition, surface topography, and electrochemical behavior of the monolayers.

Spectroscopic Techniques (e.g., XPS for Surface Composition)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a surface. thermofisher.com For this compound SAMs, XPS is crucial for confirming the successful formation of the monolayer and for analyzing its chemical integrity. uba.ar

High-resolution XPS spectra of the N 1s, C 1s, and S 2p regions provide direct evidence of the presence of the aminothiol (B82208) molecules on the gold substrate. uba.ar The S 2p spectrum can distinguish between sulfur bonded to gold (thiolate) and unbound thiol groups, confirming the nature of the surface attachment. eag.com The N 1s peak confirms the presence of the amine group at the surface. researchgate.net Angle-resolved XPS (ARXPS) can further provide information about the orientation of the molecules within the SAM and the thickness of the layer. thermofisher.com

XPS Analysis of Amino-Terminated SAMs on Gold
Technique X-ray Photoelectron Spectroscopy (XPS)
Analyzed SAMs NH2-C6 and NH2-C11 on Au
Key Findings - Bare gold substrate showed no N 1s, C 1s, and S 2p signals. - After SAM formation, characteristic peaks for N 1s, C 1s, and S 2p appeared, confirming the presence of the amino-terminated thiols. uba.ar - The presence of the N 1s peak is a key indicator of successful functionalization with the amine group. researchgate.net
Significance Provides direct evidence of the chemical composition and successful self-assembly of the monolayer on the gold surface. uba.ar

Microscopic Techniques (e.g., AFM for Surface Morphology)

In some applications, AFM can be used in a "nanografting" mode to create patterns within a SAM by mechanically displacing existing molecules and allowing new ones to adsorb from solution. nih.gov Kelvin Probe Force Microscopy (KPFM), a variant of AFM, can be used to map the surface potential, providing information about the charge distribution on the SAM surface due to the terminal amine groups. nih.gov Studies have shown that it is possible to resolve surface potential differences in the millivolt range on patterned thiol SAMs. nih.gov

AFM and KPFM Characterization of Thiol SAMs
Technique Atomic Force Microscopy (AFM) and Kelvin Probe Force Microscopy (KPFM)
Application Characterization of patterned thiol SAMs with different terminal groups (e.g., positively charged, negatively charged, hydrophobic).
Key Findings - AFM revealed small topographical differences between the different thiol patterns. nih.gov - KPFM detected distinct differences in surface potential (20-50 mV) between the areas with different functional groups. nih.gov
Significance Demonstrates the ability to create and characterize surfaces with controlled, alternating surface potential, which is valuable for applications like biosensors where selective binding is based on charge. nih.govnih.gov

Electrochemical Methods (e.g., Voltammetry for Redox Behavior)

Electrochemical methods are highly sensitive to the properties of the electrode-solution interface and are therefore well-suited for characterizing SAMs. uba.ar Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are commonly used to probe the integrity and barrier properties of the monolayer. uba.ar

The presence of a well-formed SAM on an electrode surface typically blocks the access of redox-active species in the solution to the electrode, leading to a decrease in the faradaic current. uba.ar The capacitive behavior of the SAM can also be studied to determine its thickness and dielectric properties. uba.ar For amino-terminated SAMs, electrochemical techniques can be used to study the pH-dependent protonation of the amine groups by monitoring changes in capacitance or by using redox probes that are sensitive to surface charge. uba.ar Reductive desorption, where a sufficiently negative potential is applied to cleave the gold-thiolate bond, can be used to determine the surface coverage of the thiol molecules. uba.ar

Electrochemical Characterization of Amino-Terminated SAMs
Techniques Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), Linear Sweep Voltammetry (LSV)
Purpose To characterize the order, pKa, and specific adsorption properties of NH2-terminated alkanethiol SAMs on gold. uba.ar
Key Findings - SAMs exhibit capacitive behavior in a potential range around 0 V. uba.ar - The stability of thiolate SAMs is dependent on the metal substrate, with the reductive stability on gold being lower than on platinum or copper. nsf.gov - The electrochemical stability is also influenced by factors such as SAM defects and intermolecular interactions. nsf.gov
Significance Provides insights into the electrochemical properties of the SAM-modified surface, which are crucial for applications in sensors and electrocatalysis. uba.arnsf.gov

Quartz Crystal Microbalance (QCM) for Adsorption Dynamics

The Quartz Crystal Microbalance (QCM) is a highly sensitive analytical technique used to study the formation kinetics of Self-Assembled Monolayers (SAMs) in real-time. This method relies on the piezoelectric properties of a quartz crystal resonator. When an alternating voltage is applied, the crystal oscillates at a specific resonance frequency. The adsorption of molecules, such as this compound, onto the crystal's surface increases the mass, leading to a decrease in the resonance frequency. This frequency shift is directly proportional to the adsorbed mass, as described by the Sauerbrey equation.

By monitoring the change in frequency over time, the adsorption dynamics of the thiol molecules onto a substrate, typically gold, can be determined. This provides valuable insights into the different stages of SAM formation, including the initial rapid adsorption and subsequent slower organization phase. For instance, studies on alkanethiols have used QCM to observe the kinetics of monolayer formation, revealing fast and slow stages of adsorption. In some cases, QCM has also been instrumental in observing phenomena such as thiol-induced dissolution of the gold substrate during the self-assembly process.

While specific QCM data for the adsorption dynamics of this compound is not extensively detailed in the provided search results, the technique's general applicability allows for a qualitative understanding of its expected behavior. The initial adsorption would be driven by the strong affinity of the thiol group for the gold surface, followed by a reorganization phase where the alkyl chains align to maximize van der Waals interactions. The terminal amine group of this compound would also influence the packing and surface properties of the resulting SAM.

Furthermore, QCM with dissipation monitoring (QCM-D) can provide additional information about the viscoelastic properties of the forming monolayer. Changes in the dissipation factor offer insights into the structural arrangement and rigidity of the SAM, distinguishing between a rigidly attached layer and a more flexible, dissipative one. researchgate.net

Ellipsometry for Thickness Measurements

Ellipsometry is a non-destructive optical technique widely employed to determine the thickness of thin films, including SAMs of this compound, with sub-nanometer precision. uchicago.edu The method is based on measuring the change in the polarization state of light upon reflection from a surface. Linearly polarized light is directed onto the sample, and the reflected light, which is generally elliptically polarized, is analyzed.

The change in polarization is quantified by two parameters: the amplitude ratio (Ψ) and the phase difference (Δ). These parameters are highly sensitive to the thickness and optical constants (refractive index and extinction coefficient) of the thin film. To determine the thickness of a SAM, a model of the surface is constructed, typically consisting of the substrate (e.g., gold) and the organic layer. The optical constants of the bare substrate are measured first. researchgate.net Then, after the SAM is formed, the change in Ψ and Δ is measured again.

Influence of Molecular Structure and Environmental Factors on SAM Stability and Properties

Effect of Alkane Chain Length on Monolayer Stability and Steric Flexibility

The length of the alkane chain in aminoalkanethiols is a critical determinant of the stability and structural characteristics of the resulting SAM. Generally, longer alkane chains lead to more stable and well-ordered monolayers due to increased van der Waals interactions between adjacent molecules. sigmaaldrich.com These interactions promote a more crystalline-like packing, reducing defects and enhancing the barrier properties of the monolayer. For alkanethiols, a well-ordered monolayer typically forms with an alkane chain of at least 10 carbons. sigmaaldrich.com

In the context of this compound, its six-carbon chain provides a balance between stability and flexibility. Compared to shorter-chain aminoalkanethiols like 3-aminopropane-1-thiol, the longer hexyl chain in 6-aminohexane-1-thiol allows for stronger intermolecular forces, contributing to a more stable SAM. This increased stability is crucial for the reliability and durability of devices based on these functionalized surfaces.

Conversely, the steric flexibility of the monolayer is also influenced by the chain length. While longer chains increase order, they can also reduce the dynamic fluctuations of the monolayer. uchicago.edu The six-carbon chain of 6-aminohexane-1-thiol provides a degree of steric flexibility that can be advantageous in applications requiring molecular recognition or binding, as the terminal amine groups have some freedom to orient themselves for optimal interaction. This is in contrast to very long-chain thiols which form more rigid structures.

Studies comparing alkanethiols of varying lengths have shown that even small increases in chain length can lead to significant decreases in the reactivity of the SAM with its environment, highlighting the role of the alkyl chain in passivating the underlying substrate. uchicago.edu Therefore, the choice of a C6 chain in 6-aminohexane-1-thiol represents a compromise between achieving a stable monolayer and maintaining sufficient flexibility and accessibility of the terminal functional group.

Impact of pH and Temperature on SAM Formation and Integrity

The formation and integrity of SAMs, particularly those with ionizable terminal groups like the amino group in this compound, are significantly influenced by environmental factors such as pH and temperature.

pH: The pH of the solution during and after SAM formation plays a crucial role in the structure and stability of the monolayer. For amino-terminated thiols, the pH determines the protonation state of the terminal amine group. At low pH, the amine group will be protonated (-NH3+), leading to electrostatic repulsion between adjacent molecules. This repulsion can hinder the formation of a densely packed, well-ordered monolayer. Conversely, at higher pH values (above the pKa of the amine group), the terminal group will be deprotonated (-NH2), reducing electrostatic repulsion and favoring a more ordered assembly. Studies on amino-terminated alkanethiols have shown a clear correlation between the apparent surface pKa and the order of the SAM. uba.ar The stability of alkanethiol SAMs can also be pH-dependent; for instance, the reductive desorption of nonanethiol from a gold surface is strongly influenced by the pH of the electrolyte solution. researchgate.net

Temperature: Temperature affects both the kinetics of SAM formation and the thermal stability of the resulting monolayer. Higher temperatures during the formation process can lead to more ordered domains by providing the necessary energy for molecules to overcome kinetic barriers and find their optimal positions. researchgate.net However, excessively high temperatures can also lead to increased disorder or even desorption of the molecules from the surface. The thermal stability of alkanethiol SAMs is generally limited, with desorption often occurring at temperatures above 100°C. researchgate.netresearchgate.net The stability is also dependent on the chain length, with longer chains generally exhibiting higher thermal stability. researchgate.net For 6-aminohexane-1-thiol, its melting point of 125-130°C suggests a degree of thermal stability for the bulk material, which is a relevant consideration for the stability of its SAMs in various applications.

Comparison with Other Aminoalkanethiols and Functionalized Thiol Analogs

The properties of SAMs formed from this compound are best understood in comparison to other aminoalkanethiols and functionalized thiol analogs.

Comparison with other Aminoalkanethiols: When compared to shorter-chain aminoalkanethiols such as 3-aminopropane-1-thiol, 6-aminohexane-1-thiol's longer carbon chain provides greater steric flexibility and a larger surface area for intermolecular interactions. This results in a more stable and ordered monolayer. The increased chain length also places the functional amine group further from the substrate surface, which can be advantageous in applications where the accessibility of this group is important for subsequent chemical reactions or biological interactions.

Comparison with other Functionalized Thiols: The terminal amino group of 6-aminohexane-1-thiol imparts specific properties to the SAM surface, such as a positive charge at neutral or acidic pH. This can be contrasted with other functionalized thiols, for example:

Hydroxyl-terminated thiols (e.g., 6-mercapto-1-hexanol): These create hydrophilic, neutral surfaces.

Carboxyl-terminated thiols (e.g., 11-mercaptoundecanoic acid): These form negatively charged surfaces at neutral or basic pH and can participate in hydrogen bonding, which can enhance monolayer stability. dtu.dkacs.org

Methyl-terminated thiols (e.g., hexanethiol): These create hydrophobic surfaces.

The choice of the terminal functional group is critical in tailoring the surface properties for specific applications, such as controlling wettability, protein adsorption, or cell adhesion. sigmaaldrich.comnih.gov For instance, SAMs with amino functional groups have been used for the immobilization of enzymes. dtu.dk The following table provides a comparative overview of this compound and some of its analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Functional GroupsChain LengthKey Applications
This compound C₆H₁₆ClNS169.72-SH, -NH₂·HCl6 carbonsBiosensors, surface modification for cell adhesion
3-Aminopropane-1-thiol hydrochloride C₃H₁₀ClNS135.64-SH, -NH₂·HCl3 carbonsChiral detectors with limited steric flexibility
6-Mercapto-1-hexanol C₆H₁₄OS134.24-SH, -OH6 carbonsCreation of hydrophilic, neutral surfaces
11-Mercaptoundecanoic acid C₁₁H₂₂O₂S234.36-SH, -COOH11 carbonsFormation of negatively charged surfaces, enzyme immobilization

This table is generated based on information from the search results. dtu.dk

Applications of 6 Aminohexane 1 Thiol Hydrochloride in Advanced Materials and Nanoscience

Surface Modification of Nanoparticles and Nanomaterials

6-Aminohexane-1-thiol (B3055838) hydrochloride is a bifunctional molecule that plays a crucial role in the surface modification of various nanoparticles and nanomaterials. Its thiol (-SH) group exhibits a strong affinity for and forms a stable bond with metal surfaces, while the terminal amine (-NH2) group provides a reactive site for further functionalization. This dual characteristic allows for the formation of self-assembled monolayers (SAMs) on a variety of surfaces, making it an invaluable linker molecule in materials science. sigmaaldrich.com

Gold Nanoparticle Functionalization for Biosensing and Catalysis

The functionalization of gold nanoparticles (AuNPs) with 6-aminohexane-1-thiol hydrochloride is a well-established strategy in the development of advanced biosensors and catalytic systems. The strong gold-sulfur interaction ensures the stable attachment of the thiol to the nanoparticle surface, creating a robust platform for further modifications. nih.govmdpi.com

In the realm of biosensing, the terminal amine groups of the this compound layer can be used to immobilize a wide range of biological recognition elements, such as enzymes, antibodies, and nucleic acids. researchgate.net For instance, glucose oxidase has been immobilized on AuNPs modified with this compound to create electrochemical biosensors for glucose detection. researchgate.net The functionalized nanoparticles provide a high surface area for enzyme loading and facilitate efficient electron transfer, leading to sensitive and selective glucose measurements. researchgate.net

Another significant application lies in colorimetric biosensors. The aggregation of AuNPs functionalized with specific probes can lead to a distinct color change, which can be visually detected. researchgate.net This principle has been utilized in the detection of oligonucleotides, where the hybridization of target DNA sequences triggers the aggregation of AuNPs, resulting in a red-to-purple color shift. researchgate.net

In catalysis, the amine-functionalized AuNPs can act as supports for catalytically active metal ions or as catalysts themselves. The coordination of metal ions to the amine groups on the nanoparticle surface can create active sites for various chemical transformations. nih.gov Furthermore, the aggregation of these functionalized AuNPs, induced by the coordination of metal ions, can even lead to the emission of light, a phenomenon known as aggregation-induced emission, which has potential applications in fluorescent sensing. nih.gov

Application AreaKey FeatureExample
Electrochemical Biosensing Immobilization of enzymesGlucose oxidase for glucose detection researchgate.net
Colorimetric Biosensing Aggregation-induced color changeOligonucleotide detection researchgate.net
Catalysis Support for metal ionsMetal ion coordination for catalytic reactions nih.gov
Fluorescent Sensing Aggregation-induced emissionDetection of metal ions like Pb2+ and Cd2+ nih.gov

Quantum Dot Linker Applications in Molecular Electronics

This compound serves as a critical linker molecule in the assembly of quantum dots (QDs) for applications in molecular electronics. sigmaaldrich.comsigmaaldrich.com Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties, and their integration into electronic devices requires precise control over their positioning and interconnection.

The thiol group of this compound can bind to the surface of certain types of QDs, while the amine group can form a covalent bond with other components, such as fullerene heterodimers. sigmaaldrich.comsigmaaldrich.com This allows for the creation of well-defined QD-molecule-QD junctions, which are fundamental building blocks for molecular electronic devices. The length of the hexanethiol chain influences the tunneling barrier between the linked components, providing a means to tune the electronic coupling and, consequently, the device's electrical characteristics.

Modification of Other Metal and Semiconductor Nanostructures

Beyond gold nanoparticles and quantum dots, this compound is utilized for the surface modification of a variety of other metal and semiconductor nanostructures. The thiol group's ability to bind to different metals allows for the functionalization of nanoparticles made from materials like silver, copper, and platinum. This surface modification can enhance the stability of the nanoparticles in different environments and introduce new functionalities through the terminal amine group.

In a notable application, polyacrylonitrile (B21495) (PAN) nanofibers were modified with this compound to create a novel adsorbent material. researchgate.net This material demonstrated a high capacity for adsorbing thorium (IV) ions from aqueous solutions, highlighting the potential of this functionalization strategy in environmental remediation and the recovery of valuable elements. researchgate.net The amine groups on the surface of the modified nanofibers play a key role in binding the metal ions. researchgate.net

Biosensor Development and Biomedical Applications

The unique properties of this compound make it a valuable component in the development of biosensors and various biomedical applications, particularly in tissue engineering and molecular electronics.

Enhanced Cell Adhesion Surfaces for Tissue Engineering

In the field of tissue engineering, creating surfaces that promote cell adhesion and growth is of paramount importance. This compound can be used to modify surfaces, such as gold, to make them more conducive to cell attachment. sigmaaldrich.comsigmaaldrich.com By forming a self-assembled monolayer on a gold substrate, the compound presents a surface rich in amine groups. These positively charged groups can interact favorably with the negatively charged cell membranes, thereby enhancing cell adhesion. This approach is being explored for the development of improved scaffolds for tissue regeneration and medical implants.

Surface-Enhanced Raman Scattering (SERS) Substrates

This compound plays a crucial role in the development of highly sensitive Surface-Enhanced Raman Scattering (SERS) substrates. The thiol group exhibits a strong affinity for gold and silver nanoparticles, which are commonly used as SERS-active materials. This strong interaction facilitates the formation of a stable, self-assembled monolayer of the aminothiol (B82208) on the nanoparticle surface. nih.govresearchgate.netrsc.org

The terminal amino group can then be utilized for further functionalization, such as the immobilization of biomolecules for biosensing applications. The six-carbon chain provides steric flexibility, which is important for the formation of well-ordered and stable monolayers. nih.gov

Research has shown that the interaction of aromatic thiols with gold and silver nanostructures leads to significant enhancement of the Raman signal. nih.govnih.gov While direct studies on the SERS spectra of this compound are not extensively detailed in the provided results, the principles governing the SERS enhancement of aminothiols on plasmonic substrates are well-established. The interaction of the thiol with the metal surface and the orientation of the molecule are key factors influencing the enhancement. Non-resonant surface-enhanced hyper-Raman scattering (SEHRS) studies on various aminothiophenol isomers have demonstrated that the interaction with gold nanostructures is pH-dependent and can even lead to plasmon-assisted chemical reactions on the surface. researchgate.netnih.gov

Integration into Chiral Imprinted Polymers for Molecular Detection

The unique structure of this compound makes it a valuable component in the synthesis of chiral imprinted polymers (CIPs), particularly those combined with SERS (SERS-CIPs) for the sensitive detection of chiral molecules. nih.gov In this application, the thiol group anchors the molecule to a SERS-active substrate, such as gold nanoparticles. The amino group, along with the chiral template molecule, helps to form the specific recognition sites within the polymer matrix. nih.govresearchgate.net

The general principle of molecular imprinting involves the polymerization of functional monomers and a cross-linker around a template molecule. researchgate.netnih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality to the template. In the context of SERS-CIPs, this compound can act as a functional monomer that positions the recognition sites in close proximity to the SERS-active surface, enabling highly sensitive and selective detection of the target chiral analyte. nih.gov

Recent approaches in molecular imprinting have explored the use of functionalized initiators and click chemistry, such as thiol-maleimide reactions, to create more defined and effective imprinted polymers for chiral separation. researchgate.net While not directly detailing the use of this compound, these advanced methods highlight the potential for designing sophisticated chiral recognition systems where aminothiols could play a key role.

Functionalization of Viral Capsids for Nanobiotechnology

The chemical modification of viral capsids is a powerful strategy for developing novel nanomaterials for applications in areas such as targeted drug delivery, imaging, and vaccine development. mdpi.com The surfaces of viral capsids present a variety of reactive amino acid side chains, including amines and thiols, that can be targeted for bioconjugation. nih.gov

While direct research specifically employing this compound for viral capsid functionalization was not identified in the provided search results, the principles of bioconjugation using amino-thiol linkers are well-established. Thiol-maleimide chemistry is a common method for attaching molecules to cysteine residues on the capsid surface. nih.govresearchgate.net Similarly, the amine groups on the capsid can be targeted for conjugation. The bifunctional nature of this compound makes it a potential linker to first modify the capsid surface and then attach other functional molecules.

Drug Delivery System Components and Therapeutic Potential

Thiolated polymers and nanoparticles are extensively investigated for their potential in drug delivery systems. nih.govnih.govmedchemexpress.comgoogle.comwuxiapptec.com The thiol groups can form disulfide bonds, leading to cross-linked hydrogels that can encapsulate drugs and release them in response to the reducing environment found inside cells. nih.gov The modification of polymers like hyaluronic acid with thiol groups is a strategy to develop advanced drug delivery systems. nih.govnih.gov

Although specific studies detailing the use of this compound as a direct component in drug delivery systems were not found in the search results, its properties are highly relevant. As a bifunctional linker, it could be used to attach drugs to nanoparticles or to functionalize carrier polymers. For instance, in antibody-drug conjugates (ADCs), linkers are crucial for connecting the antibody to the cytotoxic payload. nih.govresearchgate.netmedchemexpress.comnih.gov Thiol-reactive groups are commonly used in these linkers. nih.govresearchgate.netnih.gov The amino group of this compound could be reacted with a drug, while the thiol group could be used to attach the conjugate to a carrier.

Polymer and Hydrogel Functionalization

The ability to modify existing polymers with functional molecules is a key strategy for creating new materials with tailored properties. This compound is an attractive candidate for such modifications due to its reactive thiol and amine groups.

Incorporation into Polymeric Materials for Advanced Functions

A notable example of the application of this compound is in the modification of polyacrylonitrile (PAN) nanofibers. deswater.comresearchgate.net In a study by Rouhi Broujeni and Nilchi, PAN nanofibers were modified with 6-amino-1-hexanethiol hydrochloride (referred to as Ahh in the study) to create a novel adsorbent for the removal of thorium (IV) ions from aqueous solutions. deswater.comresearchgate.net

The modification was achieved through an electrospinning method. The resulting PAN/Ahh nanofibers exhibited a high adsorption capacity for thorium, demonstrating the potential of this functionalization for environmental remediation. deswater.comresearchgate.net The study optimized various parameters, including the initial concentration of the aminothiol, pH, and contact time, to maximize the adsorption efficiency.

Table 1: Adsorption Parameters for Thorium (IV) on PAN/Ahh Nanofibers

ParameterOptimal Condition/Value
Adsorption Capacity499 mg/g
Removal Efficiency98.5% at 25°C
Adsorption KineticsPseudo-second-order
Adsorption IsothermLangmuir model
Data sourced from Rouhi Broujeni et al. (2018) deswater.comresearchgate.net

Theoretical and Computational Studies of 6 Aminohexane 1 Thiol Hydrochloride

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These calculations can predict optimized geometries, vibrational frequencies, and the distribution of electrons, which in turn dictate the molecule's reactivity.

For a molecule like 6-aminohexane-1-thiol (B3055838) hydrochloride, DFT calculations would typically be performed on the 6-aminohexane-1-thiol cation. The calculations would reveal key structural parameters. Based on studies of similar molecules like cysteine and other amino acids, it is possible to predict the likely bond lengths and angles. nih.govnih.gov

Table 1: Predicted Geometrical Parameters of 6-Aminohexane-1-thiol Cation (Illustrative)

Parameter Predicted Value (Å or °) Notes
C-C Bond Length ~1.54 Å Typical for sp3-sp3 carbon bonds.
C-S Bond Length ~1.82 Å Consistent with alkanethiols.
S-H Bond Length ~1.34 Å Standard thiol bond length.
C-N Bond Length ~1.47 Å Typical for a protonated amine.
C-S-H Bond Angle ~96° Characteristic of thiols.
C-C-C Bond Angle ~112° Tetrahedral carbon chain.

Note: These are illustrative values based on general principles and data from similar molecules. Actual values would require specific DFT calculations.

Computational methods can model chemical reactions and predict their feasibility by calculating the activation energies of potential reaction pathways. For 6-aminohexane-1-thiol, several reactions are of interest, including the formation of a thiolate anion (deprotonation of the thiol group), which is crucial for binding to metal surfaces like gold, and reactions involving the terminal amine group.

Studies on the reaction of aminothiols with other molecules, such as the reaction of cysteine with nitriles to form thiazolines, have been computationally investigated. mdpi.com These studies detail the reaction mechanisms and energy barriers, providing a framework for predicting how 6-aminohexane-1-thiol might react. For instance, the deprotonation of the thiol group is a critical step in the formation of SAMs. The pKa of the thiol group, which is influenced by the protonated amine, can be computationally predicted. Thiolates are significantly better nucleophiles than neutral thiols, a key factor in their reactivity. nih.gov

Computational investigations into the reactions of thiols with nitroxyl (B88944) (HNO) have determined the free energies of reaction and activation for pathways leading to disulfides and sulfinamides. figshare.com Such studies, employing methods like B3LYP and MP2, show that the reaction pathway can depend on the environment's hydrophobicity and the presence of a local base. figshare.com

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and stability.

For 6-aminohexane-1-thiol, the HOMO is expected to be localized on the sulfur atom of the thiol group, which is the most nucleophilic site. The LUMO would likely be distributed along the carbon chain. The HOMO-LUMO gap would indicate the energy required to excite an electron, which is relevant for its optical and electronic properties. DFT calculations on amino acids like tyrosine have been used to determine these properties. researchgate.net

When forming a SAM on a gold surface, the electronic structure of 6-aminohexane-1-thiol changes significantly. The interaction with the gold surface leads to the formation of a thiolate-gold bond, which alters the molecular orbital energies. Studies on ferrocene-terminated alkanethiols on gold have shown that the formation of the monolayer can shift the metal's work function. aip.org The electronic structure of mixed SAMs has also been modeled using DFT, revealing that the properties of the mixed layer are not a simple superposition of the individual components. acs.org

Table 2: Illustrative Electronic Properties of 6-Aminohexane-1-thiol (from Analogous Systems)

Property Predicted Characteristic Significance
HOMO Energy High, localized on sulfur Indicates the site of nucleophilic attack.
LUMO Energy Lower, distributed on the carbon backbone Indicates the site of electrophilic attack.
HOMO-LUMO Gap Moderate Determines chemical reactivity and stability.
Dipole Moment Significant, due to -NH3+ and -SH groups Influences intermolecular interactions and solubility.

Note: These are qualitative predictions based on the functional groups present.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful technique to study the time-dependent behavior of a molecular system. MD simulations can model the interactions between molecules and their environment, providing insights into processes like self-assembly and solvation.

The solubility of 6-aminohexane-1-thiol hydrochloride is a key property, especially for its application in forming SAMs from solution. MD simulations can model the interactions between the aminothiol (B82208) and various solvent molecules, such as water and ethanol (B145695). These simulations can help understand how the polar amine and thiol groups and the nonpolar hexyl chain interact with the solvent.

Computational studies on protein solubility have identified key amino acid interactions that promote or decrease solubility. For instance, interactions involving lysine (B10760008), which has a terminal amine group similar to 6-aminohexane-1-thiol, are known to promote solubility. nih.govnih.gov In silico models have been developed to predict aqueous drug solubility based on molecular descriptors like non-polar surface area and partitioned total surface areas. diva-portal.org These approaches could be applied to predict the solubility and aggregation behavior of 6-aminohexane-1-thiol in different solvent environments. Recent deep learning models for protein solubility prediction integrate physicochemical properties, amino acid sequences, and protein structures, showcasing the power of computational methods in this area. arxiv.orgarxiv.org

The formation of SAMs by alkanethiols on gold is a widely studied phenomenon, and MD simulations have been crucial in understanding this process. tugraz.at Simulations can model the initial adsorption of molecules on the surface, their subsequent organization into ordered domains, and the final stable SAM structure.

MD simulations of peptide amphiphile self-assembly into nanofibers have provided detailed insights into the structural properties and the role of various interactions. nih.govrsc.orgresearchgate.net Similar simulations for 6-aminohexane-1-thiol would likely show the molecules aligning on the gold surface with the thiol group binding to the gold and the alkyl chains exhibiting van der Waals interactions with neighboring chains. The terminal amine groups would be exposed at the monolayer-solvent interface. The stability of the SAM would depend on the packing density and the intermolecular forces. Studies on the effect of applied electrical potentials during SAM formation have shown that a positive potential can increase the packing density of uncharged thiols. nih.gov

Computational Approaches to Molecular Electronics and Electron Transport Properties

The bifunctional nature of 6-aminohexane-1-thiol, with a thiol anchor group and a functional amine group, makes it a candidate for use in molecular electronics. Computational methods are essential for predicting the electron transport properties of single-molecule junctions.

The non-equilibrium Green's function (NEGF) formalism combined with DFT is a common method to study electron transport in molecular junctions. dtu.dk These calculations can predict the conductance and I-V characteristics of a single 6-aminohexane-1-thiol molecule bridging two electrodes. Theoretical studies on electron transport through cysteine, another aminothiol, have shown how the molecule's structure and its binding to the electrodes influence its conductance. researchgate.net

The energy level alignment between the molecule's frontier orbitals (HOMO and LUMO) and the Fermi level of the electrodes is a key determinant of the transport mechanism, which can be either tunneling or resonant transport. mdpi.comfrontiersin.org The amine group of 6-aminohexane-1-thiol can be protonated or deprotonated, which would significantly alter the molecule's electronic properties and thus its conductance. This pH-dependent switching could be exploited in molecular sensors. Computational studies are critical for understanding and predicting these effects at the molecular level. tudelft.nl

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
6-Aminohexane-1-thiol
Cysteine
Nitroxyl
Ferrocene-terminated alkanethiols
Tyrosine

Influence of Counterions on Electron Transport

The study of electron transport through self-assembled monolayers (SAMs) is a cornerstone of molecular electronics. For amino-terminated thiols like 6-aminohexane-1-thiol, the protonation state of the terminal amino group (–NH2) and the influence of its corresponding counterion are critical factors that can modulate the electronic properties of a molecular junction. When 6-aminohexane-1-thiol is used in its hydrochloride salt form, the terminal group is protonated to an ammonium (B1175870) group (–NH3+), with a chloride ion (Cl-) acting as the counterion.

Theoretical investigations suggest that the protonation of the amino group significantly impacts the alignment of the molecular orbitals relative to the Fermi level of the electrodes in a molecular junction. The presence of the positively charged –NH3+ group can induce a strong dipole moment across the molecule. This dipole can shift the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the charge transport characteristics of the junction.

Computational models indicate that the counterion, while not directly part of the primary current pathway, exerts a considerable electrostatic influence. The chloride counterion can affect the local electrostatic environment of the SAM. This, in turn, influences the energy level alignment at the interface between the molecule and the electrode. The precise location and screening of the counterion can lead to variations in the conductance of the molecular junction. For instance, in studies involving this compound, it is noted that optimizing the ratio of protonated (NH3+) to neutral (NH2) amine groups on the surface is a key step in device fabrication. researchgate.net This optimization is often achieved by treating the SAM with solutions like phosphate-buffered saline (PBS), which can control the surface charge and counterion environment. univ-lille.fr

The interaction between the –NH3+ group and its Cl- counterion can be complex. Theoretical models must account for the dynamic nature of this ionic bond, the dielectric properties of the surrounding medium, and the specific binding geometry at the SAM-electrode interface. These factors collectively determine the electrostatic landscape that an electron experiences as it traverses the molecular junction.

Molecular Junction Characterization

The characterization of molecular junctions incorporating 6-aminohexane-1-thiol provides insight into the fundamental mechanisms of charge transport at the nanoscale. These junctions are typically formed by creating a SAM of the molecule on a metal surface, often gold (Au), and then contacting it with a second electrode, such as a scanning tunneling microscope (STM) tip or by forming a nanoparticle network.

Computational studies, often based on density functional theory (DFT) combined with non-equilibrium Green's function (NEGF) methods, are employed to simulate and understand the experimental findings. These theoretical models help to elucidate the relationship between the molecular structure and the observed conductance. For 6-aminohexane-1-thiol, key parameters that are computationally modeled include:

Energy Level Alignment: Calculations determine the position of the HOMO and LUMO energy levels relative to the electrode Fermi levels. For alkanethiols, the transport is typically off-resonant, with the Fermi level lying within the large HOMO-LUMO gap. The protonated amine group (–NH3+) can lower the energy of these orbitals compared to a neutral –NH2 group.

Transmission Spectrum: The transmission function, T(E), calculated theoretically, describes the probability of an electron with energy E passing through the junction. The conductance is directly related to the value of T(E) at the Fermi energy.

The table below summarizes key parameters often investigated in the computational characterization of such molecular junctions.

Parameter StudiedTypical Computational MethodSignificance for 6-Aminohexane-1-thiol Junctions
Adsorption Energy & Geometry Density Functional Theory (DFT)Determines the stability and structure of the S-Au anchor, influencing junction robustness and electronic coupling.
Molecular Orbital Energies DFTDefines the HOMO-LUMO gap and the alignment of frontier orbitals with the electrode Fermi level, controlling the transport regime.
Electron Transmission Spectrum DFT + Non-Equilibrium Green's Function (NEGF)Calculates the energy-dependent probability of electron transport, from which conductance can be derived.
Electrostatic Potential DFTMaps the charge distribution across the junction, revealing the impact of the protonated amine group and its counterion.

These computational approaches are essential for interpreting experimental results from techniques like STM break-junction measurements and for designing molecular components with tailored electronic properties. researchgate.net

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Sustainable Production Methods

The future development and widespread application of 6-Aminohexane-1-thiol (B3055838) hydrochloride hinge on the availability of efficient and sustainable synthetic methods. Current research is exploring greener alternatives to traditional chemical synthesis, which often involve harsh reagents and generate significant waste.

One promising avenue is the exploration of biocatalytic synthesis . Enzymes, such as aminotransferases and thiolases, offer the potential for highly specific and environmentally benign production routes. researchgate.net The use of whole-cell biocatalysts or isolated enzymes could lead to the synthesis of amino thiols under mild conditions, reducing the reliance on hazardous chemicals. ossila.com

Another area of active investigation is solid-phase synthesis . acs.orgnih.govnih.gov This technique, which involves attaching the growing molecule to a solid support, simplifies purification processes and allows for the efficient, divergent synthesis of a variety of functionalized alkanethiols. nih.gov By starting with an immobilized amine-terminated alkanethiol, various functional groups can be added in a stepwise manner, streamlining the production of tailored molecules for specific applications. nih.gov

Furthermore, the development of green chemistry approaches for thiol synthesis, in general, will likely impact the production of 6-Aminohexane-1-thiol hydrochloride. mdpi.com This includes the use of less toxic solvents, renewable starting materials, and catalytic systems that minimize byproducts. nih.govacs.org

Advanced Functionalization Strategies for Complex Biomolecules and Surfaces

The ability to precisely control the functionalization of surfaces and biomolecules is critical for developing advanced biomedical and electronic devices. Future research will focus on more sophisticated strategies that leverage the unique properties of this compound.

Thiol-ene "click" chemistry is emerging as a powerful tool for the biocompatible and orthogonal conjugation of nanoparticles and proteins. rsc.orgnih.gov This method allows for the efficient and selective reaction between a thiol and an alkene, providing a stable thioether linkage. nih.gov The amine group of this compound can be modified to introduce an alkene, enabling its participation in these click reactions for the targeted functionalization of complex biological systems. acs.org

Researchers are also investigating the use of this compound in the development of multifunctional nanoparticles for applications like drug delivery . biomedres.usnih.gov By functionalizing gold nanoparticles with this linker, it is possible to attach both targeting ligands (e.g., antibodies) and therapeutic agents, creating a single nanocarrier for targeted cancer therapy. mdpi.comscispace.com The ability to control the surface chemistry of these nanoparticles is crucial for their stability, biocompatibility, and therapeutic efficacy. nih.gov

Integration into Multifunctional Nanodevices and Systems

The unique properties of this compound make it a prime candidate for integration into a variety of multifunctional nanodevices. Its role as a molecular linker is central to the bottom-up fabrication of these systems.

A significant area of interest is its use in quantum dot (QD) technologies . chemshuttle.com this compound can act as a linker to attach QDs to other molecules or surfaces, a critical step in the development of QD-based biosensors and light-emitting diodes (QLEDs). acs.orgnih.gov The self-assembly of these functionalized QDs can be precisely controlled to create ordered structures with specific optical and electronic properties. nih.gov

Furthermore, the compound's ability to form well-defined SAMs is being exploited in molecular electronics . ossila.com These monolayers can act as ultrathin insulating layers or as a means to immobilize functional molecules, enabling the construction of molecular-scale diodes and transistors. ossila.commdpi.com The precise control over the thickness and composition of the SAM is essential for the performance of these devices. ossila.com

Exploration of this compound in Emerging Fields

The versatility of this compound suggests its potential application in cutting-edge fields that are currently in the early stages of exploration.

One such area is quantum computing interfaces . The development of stable and reproducible interfaces between quantum materials and classical electronics is a major challenge. Self-assembled monolayers of molecules like this compound could be used to passivate the surfaces of superconducting quantum circuits, protecting them from environmental decoherence and improving their performance. digitellinc.com While direct experimental evidence for this specific compound is pending, the principles of using SAMs for surface passivation are well-established. digitellinc.com

Another speculative yet intriguing application is in the field of soft robotics . nowpublishers.com Thiol-based materials are being investigated for the creation of stimulus-responsive and self-healing soft materials. mdpi.com The ability of the thiol group to form and break disulfide bonds under specific conditions could be harnessed to create dynamic materials that can change shape or properties on demand. While current research in soft robotics is broad, the functional groups offered by this compound could potentially be incorporated into the design of novel soft actuators and sensors. researchgate.netmdpi.com

Development of Predictive Models for Structure-Property-Application Relationships

To accelerate the discovery and optimization of materials based on this compound, researchers are increasingly turning to computational modeling and machine learning.

Quantitative Structure-Activity Relationship (QSAR) studies are being employed to establish correlations between the molecular structure of thiol compounds and their functional properties. biolscigroup.usnih.gov By developing predictive models, it becomes possible to screen virtual libraries of compounds and identify candidates with desired characteristics for specific applications, such as anesthetic potency or inhibitory activity. researchgate.net

Density Functional Theory (DFT) is another powerful tool for investigating the electronic structure and reactivity of molecules like this compound. DFT calculations can provide insights into the nature of the thiol-gold bond, the stability of SAMs, and the interaction of the functionalized surface with other molecules.

More recently, machine learning and deep learning algorithms are being used to analyze large datasets from experiments and simulations. acs.orgresearchgate.netnih.gov These models can identify complex patterns and relationships that are not immediately obvious, leading to the design of new functionalized surfaces with optimized properties for applications ranging from biosensing to catalysis. acs.orgnih.gov

Q & A

Basic Questions

Q. What are the recommended protocols for synthesizing 6-Aminohexane-1-thiol hydrochloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves thiolation of a precursor such as 6-aminohexanol. A common approach is the Mitsunobu reaction using thiourea as the sulfur source, followed by hydrochloric acid treatment to form the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures is recommended. Reaction progress can be monitored using thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group. Moisture-sensitive handling requires the use of desiccants. Always work in a fume hood with PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. For long-term storage, aliquot into smaller portions to minimize freeze-thaw cycles .

Q. What are the primary safety considerations when working with this compound?

  • Methodological Answer :

  • Exposure Control : Use chemical fume hoods and closed systems during weighing or reaction setup.
  • First Aid : For skin contact, rinse immediately with water for 15 minutes. In case of eye exposure, irrigate with saline solution and seek medical attention.
  • Disposal : Follow local regulations for hazardous waste, typically involving neutralization with a weak base (e.g., sodium bicarbonate) before disposal .

Q. What are the common impurities encountered during synthesis, and how are they characterized?

  • Methodological Answer : Common impurities include unreacted starting materials (e.g., 6-aminohexanol) or disulfide by-products from thiol oxidation. Characterization involves:

  • HPLC-UV with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
  • Mass Spectrometry (MS) to confirm molecular ions (e.g., [M+H]+ at m/z 183.1 for the free base).
  • 1H NMR to detect residual solvents or disulfide peaks (δ 1.2–1.6 ppm for hexane backbone) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize synthesis parameters for this compound?

  • Methodological Answer : Use a factorial design to evaluate critical variables:

  • Factors : Reaction temperature (25–60°C), catalyst loading (5–20 mol%), and reaction time (4–24 hours).
  • Response Variables : Yield, purity (HPLC area%), and thiol content (Ellman’s assay).
  • Analysis : Apply ANOVA to identify significant factors. For example, higher temperatures may accelerate thiolation but increase disulfide formation. Central Composite Design (CCD) can refine optimal conditions .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or hydration states. To address this:

  • High-Resolution NMR : Compare D2O vs. DMSO-d6 spectra to assess solvent-dependent shifts.
  • X-ray Crystallography : Resolve absolute configuration and hydrogen bonding patterns.
  • TGA/DSC : Evaluate thermal stability and hydrate formation (e.g., endothermic peaks at 110–120°C indicate water loss) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate reaction pathways for nucleophilic thiol interactions (e.g., Michael additions). Software like Gaussian or ORCA can model transition states and activation energies.
  • Molecular Dynamics (MD) : Simulate solubility or aggregation behavior in aqueous/organic solvents.
  • In Silico Toxicity Prediction : Tools like ADMET Predictor assess potential hazards (e.g., skin sensitization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.